(4-methyl-2-oxochromen-6-yl) acetate
Description
(4-Methyl-2-oxochromen-6-yl) acetate is a coumarin derivative characterized by a methyl group at position 4, a ketone group at position 2, and an acetyloxy substituent at position 4. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .
Properties
CAS No. |
6345-65-9 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
InChI Key |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Other CAS No. |
6345-65-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(4-methyl-2-oxochromen-6-yl) acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs based on substituent positions, synthesis routes, and physicochemical properties.
2.1 Structural Analogues
Key analogs include:
- 6-Chloro-4-methyl-2-oxochromen-7-yl acetate (): Features a chlorine atom at position 6 and an acetate at position 7.
- 4-Amino-2-oxo-2H-chromene (): Substitutes the methyl group at position 4 with an amino group, enhancing nucleophilicity and hydrogen-bonding capacity, which may influence biological activity .
- Complex glycosidic derivatives (): Incorporate coumarin moieties into larger carbohydrate-based structures, significantly increasing molecular weight and altering solubility and metabolic pathways .
2.3 Physicochemical and Spectroscopic Properties
- Methyl and acetyloxy groups: Improve lipid solubility, which may enhance membrane permeability in biological systems .
- Spectroscopic data :
- NMR shifts : demonstrates that sulfation at position 6 alters proton chemical shifts in coumarin derivatives, suggesting similar substituent effects in acetylated analogs .
- Mass spectrometry : highlights GC-MS as a key tool for identifying coumarin derivatives, with fragmentation patterns dependent on substituent positions .
2.4 Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
